(R,R)-Palonosetron Hydrochloride is a single isomer of Palonosetron Hydrochloride, a potent and selective antagonist of the serotonin subtype 3 (5-HT3) receptor. [] It exhibits a strong binding affinity for this receptor. [] While extensive research exists on Palonosetron Hydrochloride for its antiemetic and antinauseant properties, the specific scientific applications of its (R,R) isomer require further investigation.
(R,R)-Palonosetron Hydrochloride is a potent antiemetic agent primarily used to prevent nausea and vomiting associated with chemotherapy. It belongs to the class of drugs known as serotonin 5-HT3 receptor antagonists, which are effective in managing chemotherapy-induced nausea and vomiting (CINV). Palonosetron is distinguished by its high binding affinity for the 5-HT3 receptor and a longer half-life compared to first-generation serotonin antagonists, making it particularly effective in clinical settings.
Palonosetron Hydrochloride is derived from the naphthylmethylamine class of compounds. It is classified as a selective serotonin 5-HT3 receptor antagonist, specifically designed to inhibit the action of serotonin at these receptors, thereby preventing the onset of nausea and vomiting. The compound has been extensively studied and is marketed under various trade names, including Aloxi®.
The synthesis of (R,R)-Palonosetron Hydrochloride involves several key steps that have been refined over time to improve yield and purity. Two notable methods are detailed below:
(R,R)-Palonosetron Hydrochloride has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is , with a molecular weight of approximately 343.85 g/mol. The structure includes a naphthalene ring system linked to a quinuclidine moiety, which is crucial for its pharmacological activity.
The chemical reactions involved in synthesizing (R,R)-Palonosetron Hydrochloride typically include:
These reactions are critical for achieving high purity levels while minimizing byproducts that could affect efficacy.
The mechanism of action of (R,R)-Palonosetron Hydrochloride involves its binding affinity to serotonin 5-HT3 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, palonosetron effectively inhibits the signaling pathways that lead to nausea and vomiting:
This mechanism underlies its clinical efficacy in preventing both acute and delayed nausea associated with chemotherapy.
These properties are essential for ensuring proper formulation and administration in clinical settings.
(R,R)-Palonosetron Hydrochloride is primarily used in oncology as an antiemetic agent. Its applications include:
The development of palonosetron emerged from efforts to overcome limitations of first-generation 5-HT₃ receptor antagonists (e.g., ondansetron, granisetron) in controlling delayed CINV. Synthesized in the early 1990s by researchers at Syntex Discovery Research (later acquired by Roche), palonosetron (designated RS-25259-197) was identified during a program aimed at optimizing the receptor binding kinetics and pharmacokinetic profiles of existing antiemetics [3] [10]. Key milestones include:
Table 1: Key Milestones in the Development of (R,R)-Palonosetron Hydrochloride
Year | Milestone | Significance |
---|---|---|
Early 1990s | Synthesis of Palonosetron (RS-25259-197) by Syntex Discovery Research | Identification of novel isoquinolone structure with high 5-HT₃ affinity |
Mid 1990s | Stereochemical Resolution & Preclinical Profiling | Confirmation of (R,R) configuration as the therapeutically active enantiomer |
2001 | Licensing Agreement between Syntex/Roche and Helsinn Healthcare | Acceleration of clinical development and global commercialization |
2003 | FDA Approval of IV Palonosetron (Aloxi®) | First approval for prevention of acute CINV associated with MEC and HEC; delayed CINV for MEC |
2008 | FDA Approval of Oral Palonosetron | Expanded administration route option for acute CINV prevention |
2014 | FDA Approval of Netupitant/Palonosetron (Akynzeo®) Fixed-Dose Combination | First antiemetic combination product targeting both 5-HT₃ and NK₁ receptors for superior delayed CINV control |
CINV remains a debilitating adverse effect of cancer chemotherapy, significantly impacting patient quality of life and treatment adherence. It is categorized as:
(R,R)-Palonosetron Hydrochloride represents a significant advancement in CINV management due to its:
Table 2: Key Clinical Advantages of (R,R)-Palonosetron Hydrochloride in CINV Prophylaxis
Feature | Comparison vs. 1st Gen 5-HT₃ Antagonists | Clinical Impact |
---|---|---|
Binding Affinity for 5-HT₃ Receptor | ≥30-fold higher affinity | Potentially translates to more complete receptor blockade |
Receptor Interaction Mechanism | Allosteric binding & positive cooperativity | Induces receptor internalization; inhibits 5-HT₃/NK₁ cross-talk |
Plasma Half-Life | ~40-50 hours (vs. 3-9 hours) | Sustained receptor coverage |
Efficacy in Delayed CINV (MEC) | Significantly superior | Specific regulatory approval for delayed CINV prevention; improved patient outcomes |
Efficacy in Delayed CINV (HEC w/ NK₁) | Significantly superior in combination trials | Higher complete response rates days 2-5 post-chemotherapy |
Control of Delayed Nausea | Significantly improved | Addresses a major unmet need in CINV management |
Palonosetron is a molecule with two chiral centers, resulting in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The pharmacological activity resides almost exclusively in the (R,R)-enantiomer [1] [10]. This stereospecificity profoundly impacts its drug-receptor interaction and efficacy:
Table 3: Impact of Stereochemistry on Palonosetron Isomers
Property | (R,R)-Palonosetron | (S,S)-Palonosetron | (R,S)/(S,R)-Palonosetron |
---|---|---|---|
5-HT₃ Receptor Binding Affinity | Very High (Ki ≈ 0.06 nM) | Very Low (>1000-fold less) | Very Low (>1000-fold less) |
Mechanism of Binding | Allosteric, Positive Cooperativity | Not applicable (Negligible binding) | Not applicable (Negligible binding) |
Induces Receptor Internalization | Yes | No | No |
Inhibits 5-HT₃/NK₁ Cross-Talk | Yes | No | No |
Anti-emetic Efficacy (In Vivo) | High | Negligible | Negligible |
Primary Metabolic Pathways | CYP2D6 (major), CYP3A4, CYP1A2 (minor) | Likely similar, but slower due to low affinity | Likely similar, but slower due to low affinity |
Active Metabolites | None (Metabolites have <1% activity) | None | None |
The development and clinical success of (R,R)-Palonosetron Hydrochloride underscore the critical importance of stereochemistry in modern drug design. Its unique molecular interactions, driven by the specific (R,R) configuration, translate directly into its distinct pharmacological profile—characterized by high potency, prolonged receptor blockade, and superior efficacy against delayed CINV—setting it apart from both older 5-HT₃ antagonists and its own inactive stereoisomers [1] [2] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7